
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, a compound that has been identified as a contaminant in sewage and surface water, with concentrations ranging from 50 to 850 ng/l in surface waters and 80 to 300 ng/l in sewage treatment plants . This compound is structurally related to a series of N-[[(substituted amino)phenyl]sulfonyl]glycines that have been synthesized to increase lipophilic character and potential as aldose reductase inhibitors .
Synthesis Analysis
The synthesis of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would likely follow similar methods used for synthesizing its analogues. These analogues, such as the N-[[(substituted amino)phenyl]sulfonyl]glycines, are synthesized to enhance their inhibitory potential against aldose reductase . The synthesis involves introducing various substituents to the phenyl ring and modifying the glycine moiety to increase the compound's lipophilicity and interaction with the enzyme's binding site.
Molecular Structure Analysis
The molecular structure of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would include a phenyl ring substituted with a methyl group at the 3-position, a sulfonyl group, and a glycine moiety. The structure-activity relationship studies of similar compounds suggest that the presence of additional carbonyl moieties and aromatic rings can enhance the binding to complementary sites on aldose reductase . The specific arrangement of these groups is crucial for the compound's inhibitory activity.
Chemical Reactions Analysis
The chemical reactivity of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its functional groups. For instance, the sulfonyl group could potentially react with nucleophiles, and the amino group in the glycine moiety could be involved in reactions typical for amino acids, such as peptide bond formation. The presence of the phenolic hydroxy group in related compounds allows for selective arylsulfonylation reactions, as demonstrated in the chemoselective N-arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its molecular structure. The lipophilicity of the compound is increased by the presence of the methyl group on the phenyl ring, which could affect its solubility and permeability across biological membranes. The sulfonyl and amino groups would contribute to the compound's acidity and basicity, respectively, and could affect its solubility in water and organic solvents. The compound's ability to inhibit aldose reductase is a key chemical property, with the most effective inhibitors showing uncompetitive inhibition with respect to the substrate .
科学研究应用
Environmental Behavior and Treatment
The environmental behavior of phenylsulfonyl-glycine derivatives, closely related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was studied in a municipal sewage treatment plant. Notably, the study found that microbial methylation could transform phenylsulfonyl-glycine (PSG) into phenylsulfonyl-sarcosine (PSS) within the sewage treatment process, indicating a transformation mechanism for similar compounds in environmental settings (Krause & Schöler, 2000). Further commentary on the metabolism of phenylsulfonamides relevant to water works provides additional insight into the environmental fate of these compounds and their derivatives (Krause, Schöler, & Heberer, 2000).
Chemical Synthesis and Modification
Chemoselective arylsulfonylation of amino acid derivatives, a process potentially relevant to the modification of compounds like N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was efficiently achieved in specific solvent conditions, showing the potential for targeted chemical modifications in synthetic chemistry (Penso et al., 2003). Additionally, the post-polymerization modification of poly-(N-methyl-glycine) showcases the potential for advanced polymer functionalization, relevant for biomedical and material science applications (Borova et al., 2021).
Biochemical Interactions and Applications
Glycine derivatives, including compounds structurally related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, are crucial in biochemical interactions. For instance, they play roles in the inhibition of glycine binding to the NMDA receptor, indicating therapeutic potential in neuroprotective agents (Buchstaller et al., 2006). The synthesis and biological evaluation of compounds structurally similar to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine have also shown promise as inhibitors of glycine transporter-1, with potential implications for neurological disorders (Cioffi et al., 2016).
安全和危害
This would involve studying the compound’s toxicity, flammability, and environmental impact.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a trusted source for more specific and detailed information.
属性
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORKQPOONZNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357189 |
Source


|
| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine | |
CAS RN |
363571-47-5 |
Source


|
| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

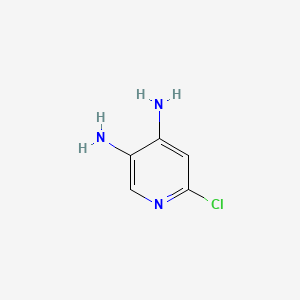
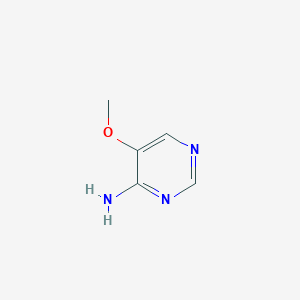
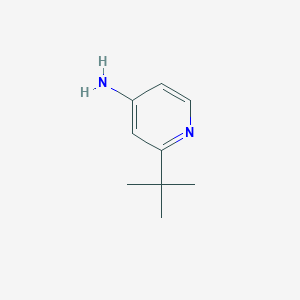
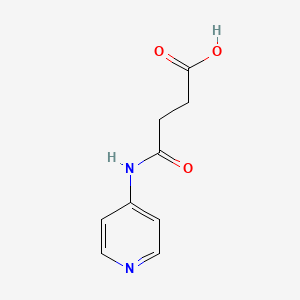
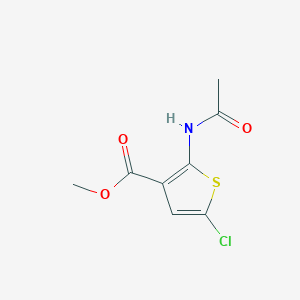
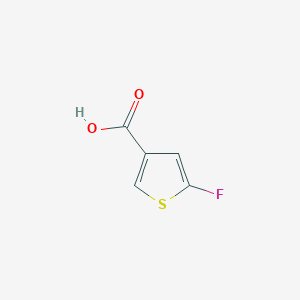
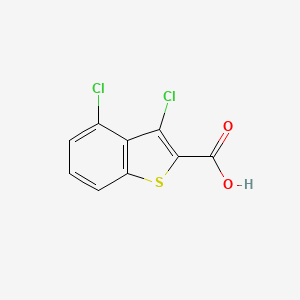
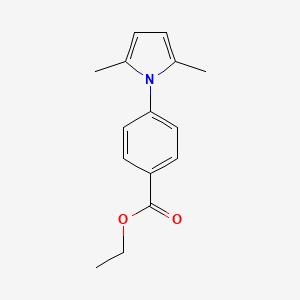
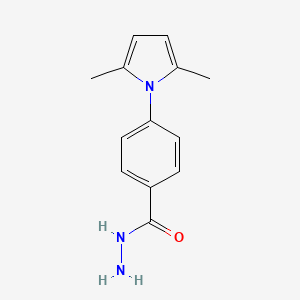
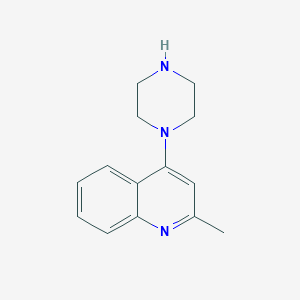
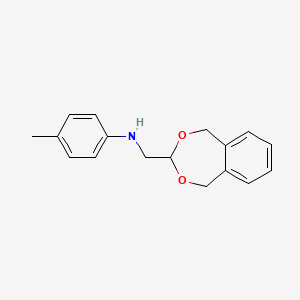
![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

